ethyl (2E)-2-methylpenta-2,4-dienoate ethyl (2E)-2-methylpenta-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 75088-96-9
VCID: VC5229604
InChI: InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+
SMILES: CCOC(=O)C(=CC=C)C
Molecular Formula: C8H12O2
Molecular Weight: 140.182

ethyl (2E)-2-methylpenta-2,4-dienoate

CAS No.: 75088-96-9

Cat. No.: VC5229604

Molecular Formula: C8H12O2

Molecular Weight: 140.182

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-methylpenta-2,4-dienoate - 75088-96-9

Specification

CAS No. 75088-96-9
Molecular Formula C8H12O2
Molecular Weight 140.182
IUPAC Name ethyl (2E)-2-methylpenta-2,4-dienoate
Standard InChI InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+
Standard InChI Key RAGCEPJTMUOFDX-VOTSOKGWSA-N
SMILES CCOC(=O)C(=CC=C)C

Introduction

Structural and Nomenclature Overview

Ethyl (2E)-2-methylpenta-2,4-dienoate belongs to the ester family, with an ethyl group attached to the carbonyl oxygen and a methyl group at the second carbon of the penta-2,4-dienoate chain. The (2E) designation indicates the trans configuration of the double bond between carbons 2 and 3. The IUPAC name, ethyl (2E)-2-methylpenta-2,4-dienoate, precisely describes its stereochemistry and substitution pattern.

Key Structural Features:

  • Double bond positions: Non-conjugated dienes at C2–C3 and C4–C5.

  • Substituents: Methyl group at C2 and ethyl ester at C1.

  • Stereochemistry: E-geometry at the C2–C3 double bond, confirmed by its InChIKey (RAGCEPJTMUOFDX-VOTSOKGWSA-N).

Comparatively, methyl (2E)-2,4-pentadienoate (CAS No. 1515-75-9) shares a similar backbone but substitutes the ethyl ester with a methyl group, reducing its molecular weight to 112.128 g/mol . This structural variation impacts solubility and reactivity, as discussed in later sections.

Chemical and Physical Properties

The compound’s non-conjugated diene system and ester functional group dictate its chemical behavior. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.182 g/mol
Boiling PointNot reported
SolubilityNot available
DensityNot reported

Reactivity Profile:

  • Electrophilic Addition: The isolated double bonds may undergo halogenation or hydrohalogenation, though less readily than conjugated dienes.

  • Ester Hydrolysis: Susceptible to saponification under basic conditions or acid-catalyzed hydrolysis to yield 2-methylpenta-2,4-dienoic acid.

  • Diels-Alder Reactivity: Unlike conjugated dienes, this compound cannot participate as a diene in Diels-Alder reactions due to the lack of orbital overlap between non-adjacent double bonds.

Applications in Research

Ethyl (2E)-2-methylpenta-2,4-dienoate is exclusively for research use, with potential applications in:

  • Organic Synthesis: As a building block for synthesizing complex molecules with non-conjugated dienes.

  • Material Science: Studying polymerization kinetics of unsaturated esters.

  • Medicinal Chemistry: Investigating bioisosteric replacements for conjugated dienes in drug design.

Comparative Analysis with Related Esters

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
Ethyl (2E)-2-methylpenta-2,4-dienoateC₈H₁₂O₂140.182Non-conjugated diene
Methyl (2E)-2,4-pentadienoateC₆H₈O₂112.128Methyl ester, conjugated
Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoateC₁₈H₂₄O₃288.38Aromatic substitution

The ethyl ester’s larger size and non-conjugated system reduce its polarity compared to methyl analogs, potentially altering solubility in organic solvents .

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